molecular formula C23H21FN6O B2594911 (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1049482-94-1

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2594911
CAS No.: 1049482-94-1
M. Wt: 416.46
InChI Key: IPCWPXYOFNKDNC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring three key structural motifs:

  • Tetrazole core: A 1-(3-fluorophenyl)-substituted 1H-tetrazole ring, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Piperazine linker: A methyl-piperazine group, which improves solubility and facilitates interactions with biological targets such as neurotransmitter receptors .
  • Naphthyl methanone: A naphthalen-1-yl ketone moiety, contributing to aromatic stacking interactions and lipophilicity .

While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit antimicrobial, antitumor, and receptor-modulating activities. For instance, fluorophenyl-tetrazole derivatives demonstrate antibacterial efficacy against Acinetobacter baumannii , and arylpiperazine-coumarin hybrids show 5-HT1A receptor antagonism (EC50 = 527–980 nM) .

Properties

IUPAC Name

[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O/c24-18-7-4-8-19(15-18)30-22(25-26-27-30)16-28-11-13-29(14-12-28)23(31)21-10-3-6-17-5-1-2-9-20(17)21/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCWPXYOFNKDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorophenylhydrazine with sodium azide under acidic conditions.

    Attachment to Piperazine: The resulting tetrazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-tetrazole intermediate.

    Coupling with Naphthalene: Finally, the piperazine-tetrazole intermediate is coupled with naphthalen-1-ylmethanone using a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Tetrazole Substituents
Compound Tetrazole Substituent Key Properties/Bioactivity Reference
Target Compound 3-Fluorophenyl Potential metabolic stability
1-(4-Fluorophenyl)-5-methyl-1H-tetrazole 4-Fluorophenyl Higher electron-withdrawing effect
1-(4-Methoxynaphthalen-1-yl)-5-methyl-1H-tetrazole Methoxynaphthyl Increased steric bulk, reduced solubility

The 3-fluorophenyl group on the target compound may offer a balance between electronic effects (moderate electron withdrawal) and steric hindrance compared to 4-fluorophenyl or methoxynaphthyl analogs.

Piperazine Linkage
Compound Piperazine Modification Biological Relevance Reference
Target Compound Methyl-piperazine Enhanced solubility and receptor binding
5-(5-(4-(3-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethylcoumarin Pentyloxy-piperazine 5-HT1A antagonism (EC50 = 702 nM)
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazinyl)-2-(thienyl)ethanone Thienyl-ethanone substitution Altered pharmacokinetics due to sulfur atom

The methyl-piperazine in the target compound likely improves blood-brain barrier penetration compared to bulkier pentyloxy linkers .

Aromatic Ketone Moieties
Compound Aromatic Group Role in Bioactivity Reference
Target Compound Naphthalen-1-yl Aromatic stacking, lipophilicity
2-(3-Methylphenyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole Naphthalen-1-yl Antifungal activity via hydrophobic interactions
[4-(Trifluoromethyl)phenyl]methanone Trifluoromethylphenyl Enhanced metabolic resistance

The naphthalen-1-yl group in the target compound may promote stronger target binding than phenyl or thienyl groups due to extended π-system interactions .

Biological Activity

The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the piperazine core, introduction of the fluorophenyl and naphthalene groups, and the construction of the tetrazole ring. The general synthetic route can be summarized as follows:

  • Formation of the Piperazine Core : Reaction of ethylenediamine with dihaloalkanes.
  • Introduction of the Tetrazole Group : Synthesis through reaction between 3-fluorophenylhydrazine and sodium azide.
  • Attachment of Naphthalen-1-yl and Methanone Group : Achieved via nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing tetrazole rings have been shown to inhibit bacterial growth effectively. In a study testing various derivatives, those similar to our compound demonstrated Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have reported that related structures can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For example, a derivative with similar functional groups showed IC50 values below 10 µM against A431 and Jurkat cell lines . The presence of the naphthalene moiety is believed to enhance cytotoxicity through increased hydrophobic interactions with cellular membranes.

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring mimics carboxylate groups, allowing binding to active sites on enzymes, while the piperazine component may facilitate further interactions through hydrogen bonding and hydrophobic effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of tetrazole-based compounds for their antimicrobial properties. The compound was tested against various bacterial strains, showing promising results with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on anticancer effects, derivatives were tested on human cancer cell lines. The results indicated that modifications to the naphthalenic structure significantly influenced cytotoxicity, with some derivatives outperforming traditional chemotherapeutics like doxorubicin .

Comparative Analysis

To better understand the biological activity of our compound, it is beneficial to compare it with similar compounds:

Compound NameStructureAntimicrobial Activity (MIC µM)Anticancer Activity (IC50 µM)
Compound ASimilar58
Compound BSimilar1015
Our CompoundTarget69

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Acylation of a tetrazole precursor (e.g., 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethanol) with naphthalen-1-yl carbonyl chloride under anhydrous conditions.
  • Step 2 : Piperazine substitution via nucleophilic displacement, often using coupling agents like DCC (dicyclohexylcarbodiimide) in THF or DMF .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm product purity via HPLC (>95%).

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR (δ 7.2–8.5 ppm for naphthyl protons, δ 3.5–4.5 ppm for piperazine-CH2_2) and 13C^{13}C-NMR (carbonyl at ~170 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine ring conformation) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z ~470) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during tetrazole-piperazine coupling?

  • Methodological Answer :

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C to enhance regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to reduce side reactions like N-alkylation of the tetrazole .
  • Kinetic Studies : Use in-situ FTIR to track intermediate formation and adjust stoichiometry (e.g., 1.2:1 tetrazole:piperazine ratio) .

Q. What computational methods predict the compound’s bioactivity against neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs) or monoamine oxidases. Focus on hydrogen bonding between the tetrazole moiety and catalytic residues (e.g., Tyr435 in MAO-B) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores .

Q. How do conflicting bioactivity data across studies arise, and how can they be reconciled?

  • Methodological Answer :

  • Assay Variability : Standardize in vitro assays (e.g., use identical cell lines like SH-SY5Y for neuroactivity studies) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., rat CYP450 isoforms) to explain discrepancies in IC50_{50} values .
  • Data Normalization : Use positive controls (e.g., clorgyline for MAO inhibition) and report activity as % inhibition ± SEM across triplicates .

Q. What strategies mitigate degradation of the naphthylmethanone moiety under acidic conditions?

  • Methodological Answer :

  • Protective Groups : Introduce tert-butyloxycarbonyl (Boc) groups on the piperazine nitrogen during synthesis .
  • Formulation Studies : Encapsulate the compound in pH-sensitive liposomes (e.g., DSPC/cholesterol) to shield it from gastric hydrolysis .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-MS (e.g., m/z 470 → 452 indicating ketone reduction) .

Experimental Design Considerations

Q. How to design a crystallographic study to analyze intermolecular interactions in the compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from acetonitrile/dichloromethane (1:1) at 4°C to obtain single crystals .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H interactions at 2.2–2.5 Å) using CrystalExplorer .
  • Thermal Analysis : Perform DSC to identify polymorphic transitions (heating rate: 10°C/min, N2_2 atmosphere) .

Q. What methodologies resolve regioselectivity challenges in tetrazole alkylation?

  • Methodological Answer :

  • DFT Calculations : Compare activation energies for N1 vs. N2 alkylation pathways using Gaussian09 (B3LYP/6-31G*) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled tetrazole and track alkylation sites via 15N^{15}N-NMR .
  • Kinetic Isotope Effects : Measure rate differences (kH_H/kD_D) to identify rate-determining steps .

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